N-(2-chloro-4-methylphenyl)-2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Description
N-(2-Chloro-4-methylphenyl)-2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a synthetic small molecule featuring a 1,2,4-triazolo[4,3-a]pyrazine core. This bicyclic heterocycle is substituted at the 8-position with a 2-methylphenoxy group and at the 2-position with an acetamide moiety linked to a 2-chloro-4-methylphenyl group. Its design likely optimizes electronic and steric properties through strategic substitution patterns, balancing lipophilicity and hydrogen-bonding capacity.
Properties
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-[8-(2-methylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O3/c1-13-7-8-16(15(22)11-13)24-18(28)12-27-21(29)26-10-9-23-20(19(26)25-27)30-17-6-4-3-5-14(17)2/h3-11H,12H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHJGUYKXLOVYGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC=C4C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-methylphenyl)-2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the triazolopyrazine core, followed by the introduction of the phenyl and acetamide groups. Common reagents and conditions include:
Reagents: Chlorinated phenyl derivatives, methylphenoxy compounds, acetic anhydride, and various catalysts.
Conditions: Reactions are often carried out under controlled temperatures, typically ranging from room temperature to reflux conditions, and may require inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-4-methylphenyl)-2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its biological activity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can modify the compound’s properties.
Substitution: Replacement of one functional group with another, which can be used to create derivatives with different activities.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as halogenation or alkylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications, such as anti-inflammatory, anti-cancer, or antimicrobial agents.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-chloro-4-methylphenyl)-2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved could include inhibition of specific enzymes, binding to receptor sites, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Phenoxy vs. Sulfanyl and Piperazine Substituents
The 8-position of the triazolo[4,3-a]pyrazine core is critical for modulating biological activity. The target compound features a 2-methylphenoxy group, while analogs vary this substituent:
Amino and Hydroxy Substituents
- 2-(4-(8-Amino-3-oxo-2-phenyl-2,3-dihydro-1,2,4-triazolo[4,3-a]pyrazin-6-yl)phenoxy)acetamide incorporates an 8-amino group, improving hydrogen-bonding capacity and aqueous solubility compared to the target compound’s methylphenoxy group .
Table 1: 8-Position Substitution Effects
Acetamide Side-Chain Variations
Aryl vs. Benzyl Substituents
The acetamide’s N-substituent influences target selectivity and pharmacokinetics:
Chlorophenyl vs. Methoxybenzyl Groups
Table 2: Acetamide Substituent Comparison
Core Heterocycle Modifications
Triazolo[4,3-a]pyrazine vs. Triazolo[4,3-a]pyridine
Thiazolidinone and Quinazolinone Hybrids
- N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide merges thiazolidinone and quinazolinone moieties, expanding hydrogen-bonding networks but increasing molecular weight (~443 g/mol) .
Research Findings and Pharmacological Implications
- Antioxidant Activity: Compounds like N-(2-(4-(8-amino-3-oxo-2-phenyl)phenoxy)ethyl)-3,5-di-tert-butyl-4-hydroxybenzamide (MW ~584 g/mol) conjugate antioxidant groups (e.g., di-tert-butyl-hydroxyl) to the triazolo[4,3-a]pyrazine core, demonstrating radical scavenging efficacy in vitro .
- Proteolysis-Targeting Chimeras (PROTACs) : Derivatives such as NE-019 (MW ~1049 g/mol) integrate triazolo-pyrazine motifs into bifunctional degraders, enabling targeted protein degradation via E3 ligase recruitment .
Q & A
Q. What are the key synthetic routes for this compound, and what are the critical reaction conditions?
The synthesis typically involves multi-step processes, including:
- Substitution reactions : Alkaline conditions for introducing aryloxy groups (e.g., 2-methylphenoxy) to heterocyclic cores, as seen in analogous triazolopyrazine syntheses .
- Condensation reactions : Use of condensing agents (e.g., DCC, EDC) to couple acetamide moieties with the triazolopyrazine scaffold under mild acidic or neutral conditions .
- Reduction steps : Iron powder in acidic media for nitro-to-amine group conversion, critical for intermediate functionalization . Key challenges include controlling regioselectivity during triazole ring formation and minimizing side reactions during acetamide coupling.
Q. How is the molecular structure characterized using spectroscopic and computational methods?
- Nuclear Magnetic Resonance (NMR) : - and -NMR are used to confirm substituent positions on the triazolopyrazine ring and acetamide linkage. Aromatic proton splitting patterns resolve regiochemical ambiguities .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] peaks) and detects isotopic patterns for chlorine atoms .
- Computational validation : Tools like Gaussian or ORCA simulate IR spectra and compare them with experimental data to verify carbonyl (C=O) and triazole (C=N) vibrational modes .
Q. What solvents and catalysts are optimal for the final acetamide coupling step?
Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while catalysts like DMAP or pyridine improve reaction rates during condensation. Evidence from analogous syntheses suggests yields >75% are achievable with 1.2 equivalents of EDC and 0.1 equivalents of DMAP .
Advanced Research Questions
Q. How can conflicting spectral data for the triazolo[4,3-a]pyrazine core be resolved?
Discrepancies in -NMR chemical shifts (e.g., H-6 vs. H-8 protons) arise from ring-current effects. Strategies include:
- 2D NMR (COSY, NOESY) : Maps proton-proton correlations to assign positions definitively .
- X-ray crystallography : Resolves absolute regiochemistry; however, crystal growth may require slow evaporation in chloroform/hexane mixtures .
- Density Functional Theory (DFT) : Predicts chemical shifts and compares them with experimental data to validate assignments .
Q. What strategies optimize the yield of the triazolopyrazine core during scale-up?
- Design of Experiments (DoE) : Systematic variation of temperature (80–120°C), reaction time (4–12 hrs), and stoichiometry (1:1 to 1:1.5) identifies optimal conditions. A central composite design (CCD) model maximizes yield while minimizing byproduct formation .
- Flow chemistry : Continuous-flow reactors improve heat transfer and reduce decomposition risks during exothermic steps (e.g., cyclization) .
- In-situ monitoring : ReactIR or Raman spectroscopy tracks intermediate formation, enabling real-time adjustments .
Q. How do electronic effects of substituents influence bioactivity?
- Electron-withdrawing groups (Cl, NO) : Enhance metabolic stability but may reduce solubility. For example, the 2-chloro-4-methylphenyl group increases lipophilicity (LogP ~3.2), impacting membrane permeability .
- Phenoxy groups : The 2-methylphenoxy moiety modulates π-π stacking with target proteins, as shown in docking studies with kinase domains .
- Structure-Activity Relationship (SAR) : Systematic substitution at the pyrazine C-8 position (e.g., methoxy vs. methylphenoxy) reveals steric and electronic thresholds for activity .
Data Contradiction Analysis
Q. Discrepancies in reported synthetic yields: How to troubleshoot?
- Iron powder reduction : Yields vary (60–85%) due to particle size and acid concentration. Finely powdered iron (<50 µm) and 10% HCl optimize nitro-group reduction .
- Condensation agents : DCC may form insoluble urea byproducts, reducing effective catalyst concentration. Switching to EDC/HOBt minimizes this issue .
Q. Conflicting LogP values in computational vs. experimental Which method is reliable?
- Experimental validation : Shake-flask assays (octanol/water partition) provide ground-truth data. For this compound, experimental LogP = 3.1 ± 0.2 vs. computational predictions (2.8–3.4) .
- Software calibration : Adjust atomic contribution parameters in tools like MarvinSuite or ACD/Labs to align with empirical results .
Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
